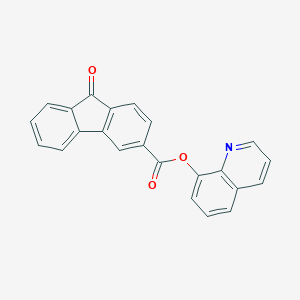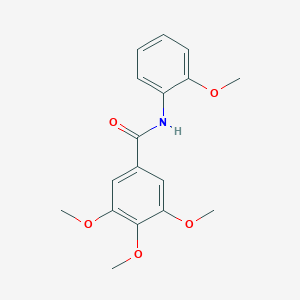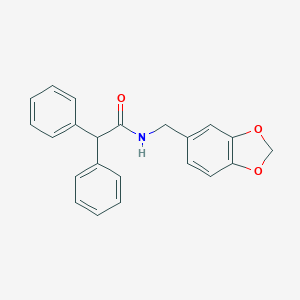![molecular formula C25H18ClN3O4S2 B188004 N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide CAS No. 5983-11-9](/img/structure/B188004.png)
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as CDB-2914 and is a synthetic steroid receptor modulator that has been shown to have anti-progestin and anti-glucocorticoid activities.
Wirkmechanismus
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and inhibit its activity. This results in the inhibition of progesterone-mediated signaling pathways, leading to the anti-progestin activity of CDB-2914. Additionally, CDB-2914 has been shown to have anti-glucocorticoid activity, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CDB-2914 are primarily related to its anti-progestin and anti-glucocorticoid activities. In preclinical studies, CDB-2914 has been shown to inhibit the growth of endometriotic lesions and uterine fibroids, suggesting its potential as a treatment for these conditions. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells, making it a potential candidate for the treatment of this disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDB-2914 for lab experiments is its specificity for the progesterone receptor, which allows for the investigation of progesterone-mediated signaling pathways. However, one of the limitations of CDB-2914 is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the investigation of CDB-2914. One potential area of research is the development of more potent analogs of CDB-2914, which may have improved therapeutic efficacy. Additionally, the investigation of the anti-glucocorticoid activity of CDB-2914 may provide insights into its potential applications in the treatment of conditions such as asthma and autoimmune diseases. Finally, the investigation of the potential applications of CDB-2914 in agriculture and industry may lead to the development of new and innovative products that can improve crop yield and quality or enhance industrial processes.
Synthesemethoden
The synthesis of CDB-2914 involves a multi-step process that begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)ethyl chloride, which is further reacted with 2-mercaptobenzothiazole to form the final product, N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
CDB-2914 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, CDB-2914 has been shown to have anti-progestin and anti-glucocorticoid activities, making it a promising candidate for the treatment of various diseases, including endometriosis, uterine fibroids, and breast cancer. In agriculture, CDB-2914 has been shown to have potential as a plant growth regulator, improving crop yield and quality. In industry, CDB-2914 has been investigated for its potential as a surfactant, emulsifier, and lubricant.
Eigenschaften
CAS-Nummer |
5983-11-9 |
|---|---|
Produktname |
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide |
Molekularformel |
C25H18ClN3O4S2 |
Molekulargewicht |
524 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenoxy)ethyl]-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H18ClN3O4S2/c26-15-5-8-17(9-6-15)33-12-11-27-22(30)14-34-25-28-20-10-7-16(13-21(20)35-25)29-23(31)18-3-1-2-4-19(18)24(29)32/h1-10,13H,11-12,14H2,(H,27,30) |
InChI-Schlüssel |
JLJTZLKOEIMFFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



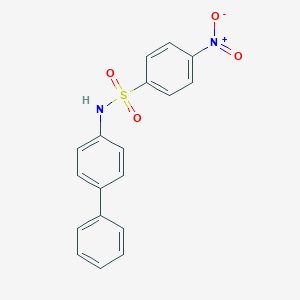
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
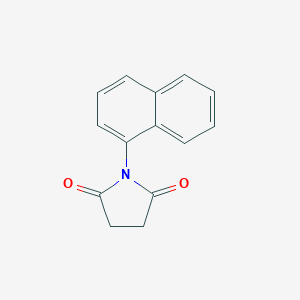
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
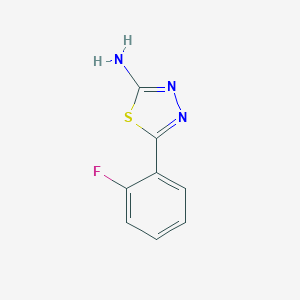
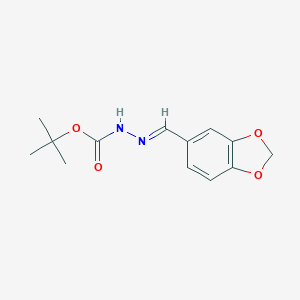
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
